molecular formula C11H11FO B8773382 3-(3-Fluorophenyl)cyclopentanone

3-(3-Fluorophenyl)cyclopentanone

Cat. No.: B8773382
M. Wt: 178.20 g/mol
InChI Key: PTVZUCNAEPFXRE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)cyclopentanone is a fluorinated cyclic ketone that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. The incorporation of a fluorine atom at the meta position of the phenyl ring can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for developing bioactive molecules . This compound is particularly useful in medicinal chemistry for the synthesis of potential therapeutic agents, as the cyclopentanone core allows for further functionalization. Researchers utilize it in the exploration of structure-activity relationships (SAR). It is supplied as a high-purity material for laboratory research applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

3-(3-fluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2

InChI Key

PTVZUCNAEPFXRE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=CC(=CC=C2)F

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anticancer Activity:
Research has indicated that derivatives of cyclopentanones exhibit significant antitumor properties. For instance, compounds synthesized from cyclopentanone frameworks have shown efficacy against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer . The introduction of fluorine may enhance the interaction of these compounds with biological targets, potentially improving their therapeutic index.

Neuropharmacology:
The compound has been evaluated for its effects on central nervous system receptors. Studies suggest that structural modifications can lead to compounds with selective binding affinities for dopamine receptors, which are crucial in treating conditions like Parkinson's disease and schizophrenia . The ability to optimize these interactions through chemical modifications is a significant focus in drug design.

Case Study: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated various cyclopentanone derivatives for their cytotoxic effects. The results indicated that certain derivatives exhibited mean growth inhibition rates around 12.53%, suggesting potential as anticancer agents .

Synthetic Methodologies

Synthesis Techniques:
The synthesis of 3-(3-Fluorophenyl)cyclopentanone can be achieved through several methods, including asymmetric alkylation and cyclopropanation techniques. These methods allow for the introduction of the fluorophenyl group while maintaining stereochemical integrity .

Electrochemical Polymerization:
Another innovative approach involves using electrochemical methods to polymerize aromatic hydrocarbons into cyclopentanone structures. This method not only facilitates the synthesis of complex polymers but also enhances the yield of cyclopentanone derivatives .

Computational Studies

Theoretical Insights:
Recent computational studies have focused on the physicochemical properties of fluorinated compounds, including this compound. These studies evaluate parameters such as solubility, stability, and interaction potentials with biological targets using molecular modeling techniques . Such theoretical insights are critical for predicting how modifications can enhance biological activity.

Property Value Significance
LipophilicityHighEnhances membrane permeability
Binding AffinityVariableInfluences pharmacological efficacy
StabilityModerateAffects shelf-life and usability

Industrial Applications

Beyond pharmacological uses, this compound may find applications in materials science, particularly in developing new polymers with enhanced properties due to its unique structural features. The ability to modify the cyclopentanone framework opens avenues for creating advanced materials with specific functionalities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent type and position on the phenyl ring significantly alter the compound’s properties:

Compound Substituent(s) Key Properties
3-(3-Fluorophenyl)cyclopentanone 3-Fluorophenyl Expected moderate lipophilicity due to fluorine’s electronegativity
(3S)-3-(4-Bromophenyl)cyclopentanone 4-Bromophenyl (S-configuration) Higher lipophilicity than fluorine analog; stereochemistry may affect chiral interactions
2,5-Bis(3,4,5-TMBz)cyclopentanone 3,4,5-Trimethoxybenzylidene Enhanced lipophilicity and rigidity; strong MDR reversal activity
Compound 3d () 4-Hydroxy-3-methoxy Polar groups improve solubility; ACE inhibition via hydrogen bonding

Notes:

  • Fluorine : Enhances metabolic stability and bioavailability in drug candidates .
  • Methoxy/Hydroxy : Electron-donating groups modulate redox activity (e.g., antioxidant effects) .
Multidrug Resistance (MDR) Reversal

2,5-Bis(3,4,5-trimethoxybenzylidene)cyclopentanone () demonstrates potent MDR reversal, being 31 times more effective than verapamil. This is attributed to its dual trimethoxybenzylidene groups, which likely interact with P-glycoprotein efflux pumps in cancer cells . In contrast, this compound lacks the extended conjugation needed for such activity, but its fluorine atom could enhance binding in other targets.

Enzyme Inhibition and Antioxidant Activity
  • Compound 3d () : Exhibits strong angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 0.8 μM) and antioxidant capacity due to its hydroxyl and methoxy groups, which facilitate radical scavenging .
  • Compound 3e () : Shows tyrosinase inhibition (IC₅₀ = 1.2 μM) and antioxidant activity, linked to its 3,4-dimethoxy substituents .

Key Research Findings and Gaps

  • Structural Insights : Fluorine’s meta position may optimize steric and electronic effects for target engagement, as seen in kinase inhibitors () .
  • Toxicity: Curcumin analogs () are non-toxic to normal lung cells, but this compound’s safety profile remains unstudied .
  • Activity Gaps: No direct data exist on this compound’s biological activities; predictions are based on substituent trends.

Preparation Methods

Methodology

Cyclopentanone is functionalized via Grignard addition followed by oxidation. For example:

  • Grignard Addition : Cyclopentanone reacts with 3-fluorophenylmagnesium bromide to form 1-(3-fluorophenyl)cyclopentanol.

  • Dehydration : The alcohol intermediate is dehydrated to 3-(3-fluorophenyl)cyclopentene using acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>).

  • Oxidation : The cyclopentene derivative is oxidized to the ketone using H<sub>2</sub>O<sub>2</sub>/formic acid or CrO<sub>3</sub>.

Data Table: Grignard-Oxidation Approach

StepReagents/ConditionsYieldReference
Grignard Addition3-FluorophenylMgBr, THF, 0°C→RT89%
DehydrationH<sub>2</sub>SO<sub>4</sub>, toluene, reflux92%
OxidationH<sub>2</sub>O<sub>2</sub>/HCO<sub>2</sub>H, 60°C, 6 h86%

Advantages : High yields, scalability.
Limitations : Requires careful control of oxidation conditions to avoid over-oxidation.

Transition Metal-Catalyzed Cyclopropanation

Methodology

A Mo- or Cu-catalyzed asymmetric alkylation sets the first stereocenter, followed by intramolecular cyclopropanation to form the cyclopentanone core.

Example Protocol:

  • Asymmetric Alkylation : Cyclopentanone enolate reacts with 3-fluorobenzyl bromide using a Mo catalyst (e.g., MoO<sub>2</sub>(acac)<sub>2</sub>) to yield a chiral intermediate.

  • Cyclopropanation : Cu(OTf)<sub>2</sub> catalyzes intramolecular cyclopropanation of the alkylated intermediate.

  • Ring-Opening/Decarboxylation : The cyclopropane is opened under acidic conditions (e.g., HCl/EtOH) to form 3-(3-fluorophenyl)cyclopentanone.

Data Table: Catalytic Cyclopropanation

StepConditionsYieldReference
AlkylationMoO<sub>2</sub>(acac)<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −20°C73%
CyclopropanationCu(OTf)<sub>2</sub>, toluene, 80°C81%
Ring-OpeningHCl/EtOH, reflux, 4 h88%

Advantages : Enantioselective synthesis, high diastereocontrol.
Limitations : Requires specialized catalysts and anhydrous conditions.

Catalytic [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes

Methodology

Donor-acceptor cyclopropanes (e.g., 1 ) react with ketenes under InBr<sub>3</sub>/EtAlCl<sub>2</sub> catalysis to form cyclopentanones.

Example Protocol:

  • Cyclopropane Synthesis : 3-Fluorophenyl-substituted cyclopropane is prepared via [2+1] cycloaddition.

  • Cycloaddition : The cyclopropane reacts with ketene (generated in situ from acyl chloride) in the presence of InBr<sub>3</sub> (10 mol%) and EtAlCl<sub>2</sub> (5 mol%) in CH<sub>2</sub>Cl<sub>2</sub> at −25°C.

  • Workup : The product is purified via silica gel chromatography.

Data Table: Cycloaddition Approach

ParameterValueReference
CatalystInBr<sub>3</sub>/EtAlCl<sub>2</sub> (10:5 mol%)
SolventCH<sub>2</sub>Cl<sub>2</sub>, −25°C
Yield79% (for 4-(4-fluorophenyl) analog)

Advantages : Atom-economical, modular substrate design.
Limitations : Sensitive to moisture, requires low temperatures.

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